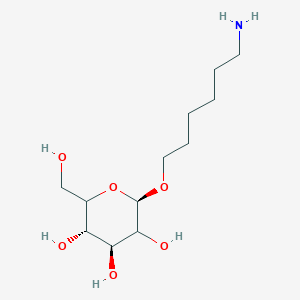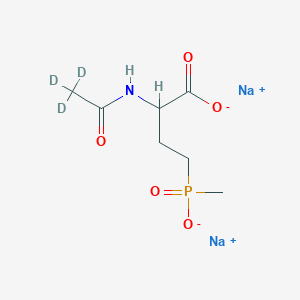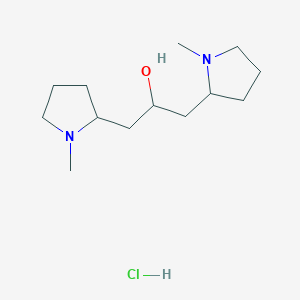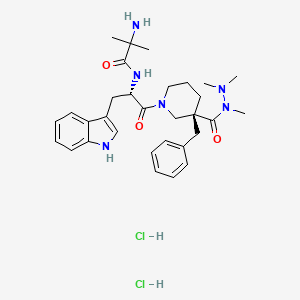
Menaquinone 6-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Menaquinone 6-d7 is a deuterated form of menaquinone, which is a type of vitamin K2. Vitamin K2 is essential for various biological processes, including blood clotting, bone health, and cardiovascular health. This compound is specifically used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 6-d7 involves the incorporation of deuterium atoms into the menaquinone structure. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule.
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the production process.
Chemical Reactions Analysis
Types of Reactions
Menaquinone 6-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form menaquinone epoxides.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Menaquinone epoxides.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted menaquinone derivatives.
Scientific Research Applications
Menaquinone 6-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of vitamin K2 in the body.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of vitamin K2.
Biological Research: Used in studies related to bone health, cardiovascular health, and blood clotting.
Industrial Applications: Employed in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
Menaquinone 6-d7 exerts its effects through its role as a cofactor in the carboxylation of specific proteins. These proteins are involved in various biological processes, including blood clotting and bone mineralization. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Menaquinone-4: Another form of vitamin K2 with a shorter isoprenoid side chain.
Menaquinone-7: A form of vitamin K2 with a longer isoprenoid side chain.
Uniqueness
Menaquinone 6-d7 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in metabolic and pharmacokinetic studies, where understanding the detailed behavior of the compound is crucial.
Properties
CAS No. |
1233937-29-5 |
|---|---|
Molecular Formula |
C₄₁H₄₉D₇O₂ |
Molecular Weight |
587.93 |
Synonyms |
(all-E)-2-(3,7,11,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaenyl)-3-methyl-1,4-naphthalenedione-d7; Farnoquinone-d7; MK6-d7; Vitamin K2-d7; Vitamin K2(30)-d7; Vitamin MK6-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)

![(|AS)-|A-[[(1S)-1-Carboxyethyl]amino]benzenebutanoic Acid 1-Methyl Ester](/img/structure/B1146623.png)
